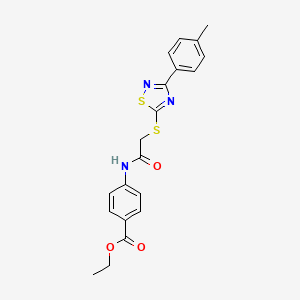

Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c1-3-26-19(25)15-8-10-16(11-9-15)21-17(24)12-27-20-22-18(23-28-20)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOYMOBKITXAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds with a similar 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines.

Mode of Action

Compounds with a similar 2-aminothiazole scaffold have been suggested to act as strong pi3k inhibitors. PI3K is an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a valuable target for anticancer compounds.

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate are not fully understood due to the limited information available. It is known that the compound can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions suggest that the compound may interact with a variety of enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions.

Biological Activity

Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a compound belonging to the thiadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Structure and Properties

The molecular formula for this compound is , with a molecular weight of 406.5 g/mol. The compound features a thiadiazole ring, which is known for its biological significance.

Target of Action

The specific biological targets of this compound are not fully elucidated. However, compounds in the thiadiazole class typically interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking.

Mode of Action

Thiadiazole derivatives are known to influence multiple biochemical pathways. They can modulate inflammation responses, exhibit antimicrobial properties, and potentially act as anticancer agents by affecting cell proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). The mechanism often involves inhibition of cell proliferation and induction of apoptosis .

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Similar Thiadiazole Derivative | A549 | TBD |

| Similar Thiadiazole Derivative | DU-145 | TBD |

Note: TBD indicates that specific IC50 values for the compound were not available in the reviewed literature.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. They have been shown to inhibit various pathogenic bacteria and fungi through mechanisms that may involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

Several case studies have reported on the synthesis and biological evaluation of thiadiazole derivatives:

- Case Study on Anticancer Properties : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activities against different human cancer cell lines. The results indicated that certain derivatives exhibited potent inhibitory effects on cell growth .

- Case Study on Antimicrobial Activity : Another research effort focused on the antibacterial activity of thiadiazole compounds against common pathogens. The findings suggested that these compounds could serve as lead candidates for developing new antimicrobial agents .

Comparison with Similar Compounds

Key Structural Features

Structural Insights :

- The target compound shares the benzoate-acetamido-thioether scaffold with I-6501 and I-6502 , but differs in the heterocyclic substituent (p-tolyl-thiadiazole vs. isoxazolylamino).

- Compared to Compound 26 (thiazole-pentanoic acid) , the target lacks a carboxylic acid group but includes a thiadiazole ring, which may alter solubility and target interactions.

- The pyridazine-containing analog in introduces nitrogen-rich aromatic systems, which could enhance π-π stacking in biological targets but reduce metabolic stability.

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely intermediate between the smaller I-6501/6502 (~300–350 Da) and the bulkier pyridazine derivative (491.6 Da) .

- Solubility : The absence of polar groups (e.g., carboxylic acid in Compound 26 ) suggests lower aqueous solubility for the target compound compared to acidic analogs.

Pharmacological Potential

- Thiadiazole Derivatives : Compounds with thiadiazole-thioether motifs (e.g., ) are associated with antimicrobial and anticancer activities due to sulfur’s role in redox interactions.

- Isoxazole Analogs : I-6501 and I-6502 were evaluated for anti-inflammatory or CNS activity, with thioether-linked I-6501 showing superior efficacy in preliminary studies .

- Pyridazine Systems : The compound in may target kinases or proteases, as pyridazine is a common scaffold in kinase inhibitors.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate to improve yield and purity?

- Methodological Answer : The synthesis involves coupling 2-mercapto-substituted heterocycles (e.g., thiadiazoles) with activated acetamide intermediates. Key steps include:

- Reaction Conditions : Use dry acetone or ethanol as solvents with anhydrous potassium carbonate to deprotonate thiol groups, enabling nucleophilic substitution .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol achieves >90% purity. Monitor reaction progress via TLC (Rf values ~0.5–0.7) .

- Yield Optimization : Extending reflux time to 16–24 hours ensures complete conversion, as shorter durations (<12 hours) risk unreacted intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H NMR : Confirm the presence of aromatic protons (δ 7.1–7.4 ppm for p-tolyl), methyl esters (δ 1.2–1.4 ppm), and thiadiazole-linked acetamido NH (δ 12.0–12.2 ppm as broad singlets) .

- IR Spectroscopy : Detect C=O stretches (1690–1720 cm⁻¹ for ester and amide groups) and S-H/S-C vibrations (600–700 cm⁻¹) .

- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion ([M+H]⁺; theoretical m/z ~443.08) and fragmentation patterns (e.g., loss of ethyl group, m/z ~397) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly its thiadiazole and benzoate moieties?

- Methodological Answer :

- Analog Synthesis : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to assess electronic effects on activity .

- Bioassay Design : Test against microbial panels (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (MIC values) and cytotoxicity assays (e.g., MTT on mammalian cells) .

- Computational Modeling : Perform docking studies with target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardize Assays : Ensure consistent inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL for antimicrobial tests) and solvent controls (DMSO ≤1% v/v) to minimize variability .

- Cross-Validate Techniques : Compare MIC data with time-kill kinetics or biofilm inhibition assays to confirm bacteriostatic vs. bactericidal effects .

- Meta-Analysis : Aggregate data from structurally related compounds (e.g., triazolo-thiadiazoles) to identify trends in substituent-activity relationships .

Q. How can researchers address challenges in analyzing impurities or degradation products of this compound?

- Methodological Answer :

- HPLC-MS Protocols : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate impurities. Degradation products may include hydrolyzed benzoic acid derivatives (e.g., m/z ~399.05 due to ester cleavage) .

- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hours), acidic (0.1M HCl), and alkaline (0.1M NaOH) conditions to identify labile functional groups .

Methodological Resources for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.